5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is an organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Substitution Reactions: : The introduction of the 4-bromo-2-methylphenoxy and 4-chlorophenyl groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability. This method can improve reaction times and yields by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the halogenated phenyl groups, potentially leading to the formation of amines or dehalogenated products.
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Substitution: : The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction processes.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidized Derivatives: Quinones or other oxygenated compounds.
Reduced Products: Amines or dehalogenated phenyl derivatives.
Substituted Compounds: Products where halogen atoms are replaced by other functional groups.
Scientific Research Applications
5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has several applications across various fields:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
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Industry: : Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole exerts its effects often involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole
- 5-[(4-fluoro-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c1-10-8-12(17)4-7-14(10)21-9-15-19-16(20-22-15)11-2-5-13(18)6-3-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJVHDQCZZYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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